2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interfere with the activity of enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Known for its anti-inflammatory activity.
2-[(1-adamantylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Another thiophene derivative with potential therapeutic properties.
Uniqueness
2-[(1-adamantylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique adamantylcarbonyl group, which may contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H28N2O2S/c22-18(24)17-15-4-2-1-3-5-16(15)26-19(17)23-20(25)21-9-12-6-13(10-21)8-14(7-12)11-21/h12-14H,1-11H2,(H2,22,24)(H,23,25) |
InChI Key |
ADHGRLFXIIIABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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